3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide
Overview
Description
3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted benzene ring, an isopropyl group, a methoxyphenyl group, and a piperazine ring, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the chloro-substituted benzene ring and introduce the isopropyl group through a Friedel-Crafts alkylation reaction. The methoxyphenyl group can be added using a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring is known to interact with neurotransmitter receptors, potentially affecting signaling pathways in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 4-methoxyphenylboronic acid
- 3-chloro-4-methoxyphenyl isocyanate
Uniqueness
3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of the piperazine ring, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O5S/c1-16(2)24-32(28,29)19-8-9-21(20(23)14-19)31-15-22(27)26-12-10-25(11-13-26)17-4-6-18(30-3)7-5-17/h4-9,14,16,24H,10-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJXISNIWMQJEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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